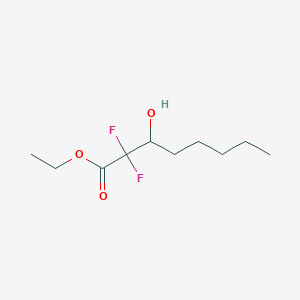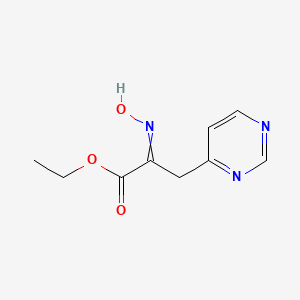
Octanoic acid, 2,2-difluoro-3-hydroxy-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octanoic acid, 2,2-difluoro-3-hydroxy-, ethyl ester is a chemical compound with the molecular formula C10H18F2O3 It is an ester derivative of octanoic acid, featuring two fluorine atoms and a hydroxyl group on the third carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of octanoic acid, 2,2-difluoro-3-hydroxy-, ethyl ester typically involves the esterification of octanoic acid with ethanol in the presence of a catalystFor instance, the Reformatsky reaction using ethyl bromodifluoroacetate with aldehydes and ketones can yield 2,2-difluoro-3-hydroxy esters .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction efficiency. Additionally, purification steps like distillation and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Octanoic acid, 2,2-difluoro-3-hydroxy-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 2,2-difluoro-3-oxooctanoic acid.
Reduction: Formation of 2,2-difluoro-3-hydroxy-octanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Octanoic acid, 2,2-difluoro-3-hydroxy-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular membranes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Mecanismo De Acción
The mechanism by which octanoic acid, 2,2-difluoro-3-hydroxy-, ethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, leading to more potent biological activity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s interactions with its targets.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl octanoate: Lacks the difluoro and hydroxy groups, resulting in different chemical and biological properties.
Ethyl 2,2-difluoroacetate: Contains the difluoro group but lacks the octanoic acid backbone.
3-Hydroxy-octanoic acid ethyl ester: Contains the hydroxy group but lacks
Propiedades
Número CAS |
92207-62-0 |
|---|---|
Fórmula molecular |
C10H18F2O3 |
Peso molecular |
224.24 g/mol |
Nombre IUPAC |
ethyl 2,2-difluoro-3-hydroxyoctanoate |
InChI |
InChI=1S/C10H18F2O3/c1-3-5-6-7-8(13)10(11,12)9(14)15-4-2/h8,13H,3-7H2,1-2H3 |
Clave InChI |
RDZBSQUPWMHXOC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C(C(=O)OCC)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![5-[3-Chloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]-2-fluorobenzonitrile](/img/structure/B14346343.png)

![4,9-Dimethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14346351.png)


